molecular formula C12H10N2O4 B2969749 2-(3-Methoxyphenoxy)-5-nitropyridine CAS No. 307309-23-5

2-(3-Methoxyphenoxy)-5-nitropyridine

Cat. No. B2969749
CAS RN: 307309-23-5
M. Wt: 246.222
InChI Key: MCJZTHHFGVJLIB-UHFFFAOYSA-N
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Description

  • IUPAC Name : N-[(2-(3-methoxyphenoxy)anilino)-oxoethyl]pyridine-3-carboxamide

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(3-methoxyphenoxy)aniline with pyridine-3-carbonyl chloride . The resulting product is 2-(3-Methoxyphenoxy)-5-nitropyridine .


Molecular Structure Analysis

The optimized molecular structure of 2-(3-Methoxyphenoxy)-5-nitropyridine has been determined using computational methods. It consists of a pyridine ring with a nitro group at position 5 and a phenoxy group attached to the nitrogen atom. The detailed geometrical parameters have been compared with experimental data .


Physical And Chemical Properties Analysis

  • Toxicity : In animal models, no observed side effects or toxicity were reported even at six times the effective dose .

Future Directions

  • Drug-Likeness and ADMET Studies : Assess its pharmacokinetic properties and safety profile .

properties

IUPAC Name

2-(3-methoxyphenoxy)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-17-10-3-2-4-11(7-10)18-12-6-5-9(8-13-12)14(15)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJZTHHFGVJLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenoxy)-5-nitropyridine

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